

An In-depth Technical Guide to 1-Phenyl-2,2,2-trifluoroethanol

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Compound of Interest

Compound Name: 1-Phenyl-2,2,2-trifluoroethanol

Cat. No.: B1197755

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Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Phenyl-2,2,2-trifluoroethanol (PhTFE) is a chiral fluorinated alcohol that has garnered significant interest in various scientific disciplines. Its unique combination of a phenyl ring, a hydroxyl group, and a trifluoromethyl group imparts distinct physicochemical properties, making it a valuable tool in organic synthesis, stereoselective catalysis, and biophysical chemistry. The trifluoromethyl group, in particular, is a key pharmacophore in modern drug design, enhancing metabolic stability and lipophilicity.^{[1][2]} This document provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of PhTFE, with a focus on its utility for researchers in drug development and chemical synthesis.

Molecular Structure and Identification

1-Phenyl-2,2,2-trifluoroethanol is a derivative of ethanol where one hydrogen on C1 is replaced by a phenyl group and the three hydrogens on C2 are replaced by fluorine atoms. The carbon atom bearing the hydroxyl group is a stereogenic center, meaning PhTFE exists as a pair of enantiomers, (R)- and (S)-PhTFE, as well as a racemic mixture.

The fundamental structural and identifying information is summarized below.

Identifier	Value	Reference
Molecular Formula	C ₈ H ₇ F ₃ O	[3]
Molecular Weight	176.14 g/mol	[4]
IUPAC Name	1-phenyl-2,2,2-trifluoroethanol	[3]
CAS Registry Number	340-05-6 (racemate)	[5][6]
10531-50-7 ((R)-enantiomer)	[7]	
340-06-7 ((S)-enantiomer)	[4]	
InChI Key	VNOMEAQPOMDWSR-UHFFFAOYSA-N (racemate)	[3]
Canonical SMILES	C1=CC=C(C=C1)C(C(F)(F)F)O	[4]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of PhTFE are crucial for its application and analysis. The electron-withdrawing trifluoromethyl group significantly influences the acidity of the hydroxyl proton.

Physicochemical Data

The key physicochemical properties of racemic **1-Phenyl-2,2,2-trifluoroethanol** are presented in the table below.

Property	Value	Reference
Appearance	Colorless to brown liquid	[5]
Melting Point	74.3-75.2 °C	[5]
Boiling Point	64-65 °C @ 5 mm Hg	[5][6]
Density	1.297 g/mL at 20 °C	[5]
Flash Point	84 °C (184 °F)	[5]
pKa	11.91 ± 0.10 (Predicted)	[5]
Refractive Index (n _{20/D})	1.462	[5]

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural confirmation of PhTFE.[8][9] Below is a summary of expected spectral data.

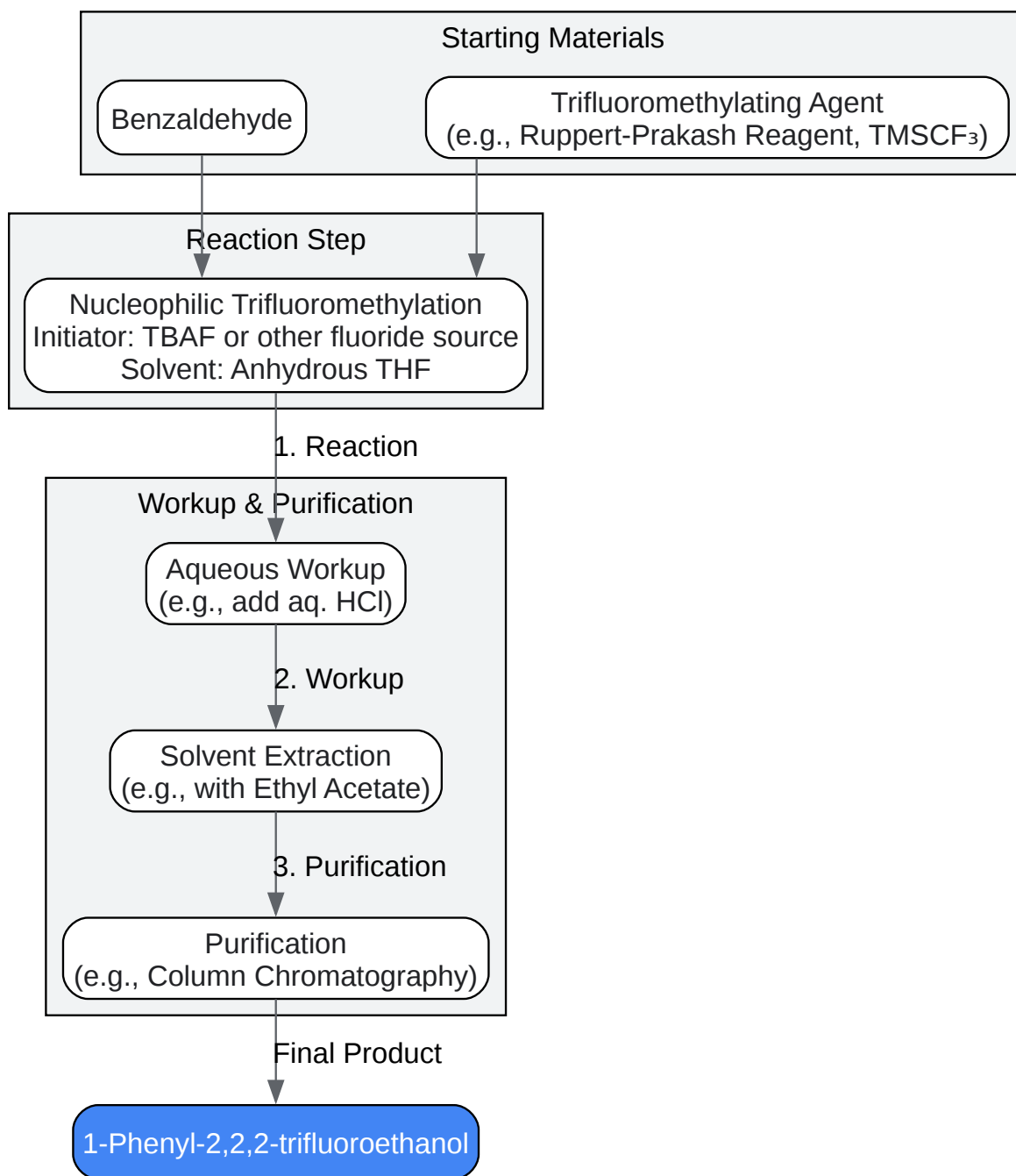
Spectroscopy	Data Interpretation
^1H NMR (CDCl_3)	Signals expected for aromatic protons (multiplet, ~ 7.4 ppm), the methine proton (quartet, ~ 5.0 ppm), and the hydroxyl proton (singlet, variable shift).
^{13}C NMR	Signals for the phenyl carbons, the trifluoromethyl carbon (quartet due to C-F coupling), and the methine carbon.
^{19}F NMR	A singlet corresponding to the three equivalent fluorine atoms of the CF_3 group.
Infrared (IR)	Characteristic peaks for O-H stretching ($\sim 3400\text{ cm}^{-1}$), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong C-F stretching bands ($\sim 1100\text{-}1300\text{ cm}^{-1}$).
Mass Spectrometry (MS)	Molecular ion peak (M^+) at $m/z = 176$. Key fragments would arise from the loss of CF_3 or cleavage of the C-C bond.

Synthesis and Experimental Protocols

PhTFE can be synthesized through several routes. A common and direct method is the nucleophilic addition of a trifluoromethyl nucleophile to benzaldehyde.

General Synthesis Workflow

The synthesis typically involves the reaction of benzaldehyde with a trifluoromethylating agent, followed by workup and purification.



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Caption: General workflow for the synthesis of **1-Phenyl-2,2,2-trifluoroethanol**.

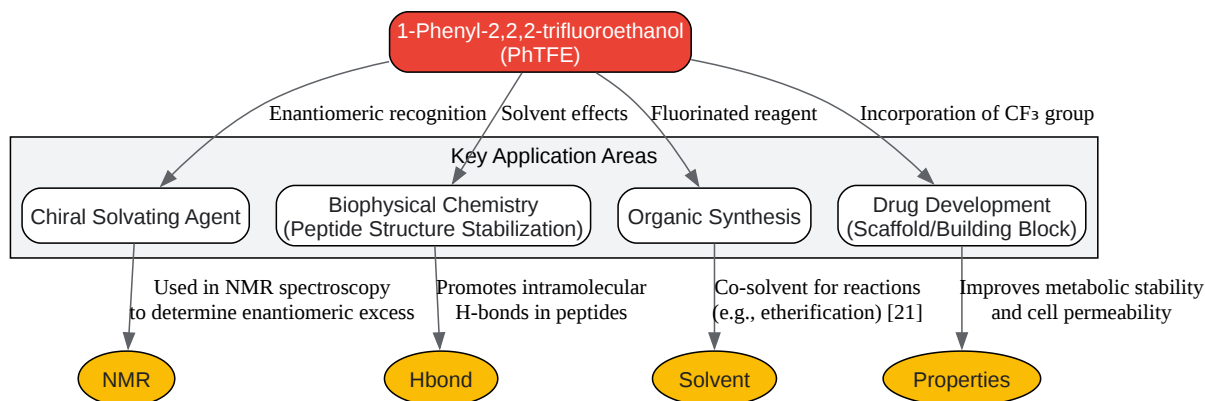
Experimental Protocol: Trifluoromethylation of Benzaldehyde

This protocol describes a representative synthesis using the Ruppert-Prakash reagent (TMSCF_3).

- **Preparation:** To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
- **Addition of Reagents:** Add benzaldehyde to the stirred THF. Subsequently, add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF_3) dropwise.
- **Initiation:** Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to initiate the reaction.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzaldehyde is consumed.
- **Quenching:** Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1M hydrochloric acid (HCl).
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil via flash column chromatography on silica gel to yield pure **1-Phenyl-2,2,2-trifluoroethanol**.

Applications in Research and Development

The unique properties of PhTFE make it a versatile molecule in several areas of chemical and pharmaceutical research.



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Caption: Key application areas of **1-Phenyl-2,2,2-trifluoroethanol**.

Chiral Solvating Agent

Enantiomerically pure (R)- or (S)-PhTFE is used as a chiral solvating agent (CSA) in NMR spectroscopy. It can form transient diastereomeric complexes with chiral analytes, leading to distinguishable NMR signals for the different enantiomers, which allows for the determination of enantiomeric excess.[10]

Peptide and Protein Chemistry

The parent solvent, 2,2,2-trifluoroethanol (TFE), is well-known for its ability to induce and stabilize secondary structures, particularly α -helices, in peptides and proteins.[11][12] This effect is attributed to TFE's ability to weaken competing water-peptide hydrogen bonds and create a lower dielectric environment, which favors the formation of intra-peptide hydrogen bonds.[11] PhTFE shares these properties and is used in biophysical studies to understand protein folding and stability.

Organic Synthesis

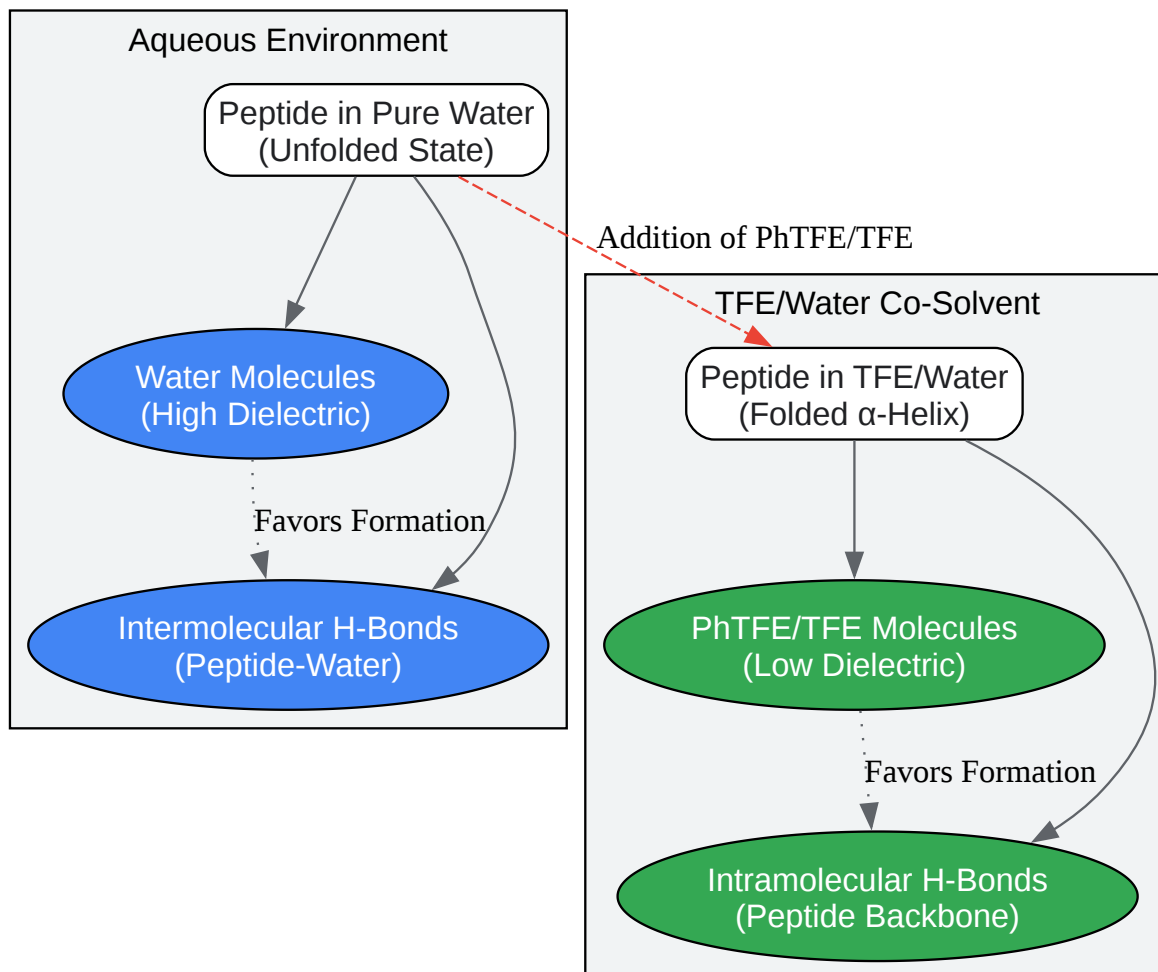
PhTFE and its derivatives serve as valuable building blocks for synthesizing more complex fluorinated molecules. Its parent alcohol, TFE, is also employed as a solvent that can promote certain reaction types, such as nucleophilic substitution and etherification, by stabilizing cationic intermediates.^[13]^[14]

Mechanism of Action: Solvent-Mediated Peptide Stabilization

In drug development, understanding the conformation of peptide-based therapeutics is critical. PhTFE, much like TFE, acts as a cosolvent that modulates peptide structure. Its mechanism is not one of direct signaling but of altering the solvent environment.

The diagram below illustrates the proposed mechanism by which a TFE/water mixture stabilizes a peptide's helical structure.

Mechanism of Peptide Stabilization



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Caption: Mechanism of peptide secondary structure stabilization by trifluoroethanol.

The process can be described as follows:

- Preferential Solvation: TFE or PhTFE molecules preferentially aggregate around the peptide backbone.^[11]

- **Water Displacement:** This "coating" of fluorinated alcohol displaces water molecules from the peptide's immediate vicinity.
- **Environmental Change:** The displacement of water (a high dielectric solvent) creates a local environment with a lower dielectric constant.
- **Hydrogen Bond Strengthening:** The lower dielectric constant strengthens electrostatic interactions, favoring the formation of stable, internal hydrogen bonds between the peptide's own carbonyl and amide groups, which are the basis of secondary structures like α -helices. [\[11\]](#)

By promoting stable, native-like conformations, PhTFE serves as an invaluable tool for researchers studying peptide structure-activity relationships, which is a cornerstone of rational drug design.

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